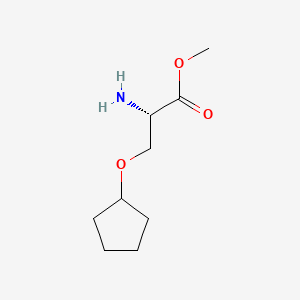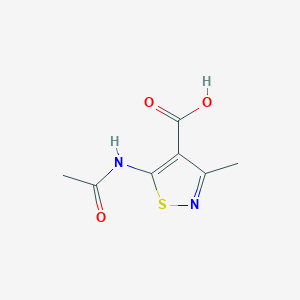![molecular formula C13H22Cl2N2O B13498942 (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with (S)-pyrrolidine-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered ring with one nitrogen atom.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
3-iodopyrrole: A halogenated derivative of pyrrole.
Uniqueness
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H22Cl2N2O |
|---|---|
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15;;/h3-6,12H,2,7-10,14H2,1H3;2*1H/t12-;;/m0../s1 |
Clave InChI |
AJMYKZOVDPECQQ-LTCKWSDVSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl |
SMILES canónico |
CCOC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



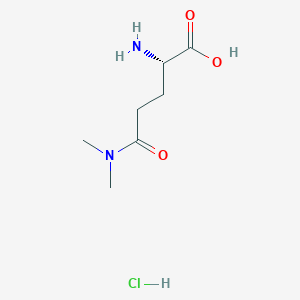
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)
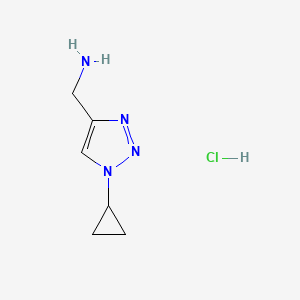

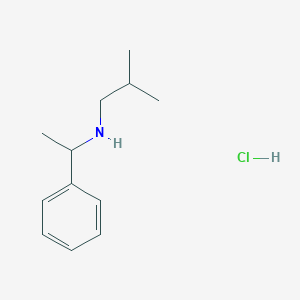
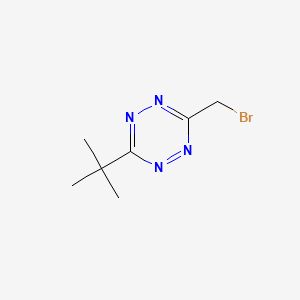
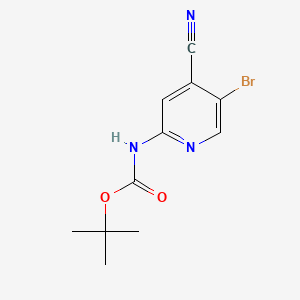
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
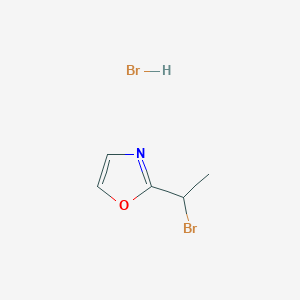
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
